Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate

Proteasome inhibition LMP2 subunit Immunoproteasome

CAS 1904312-25-9 is a Boc-protected phenyl-thiazole building block purpose-built for PROTAC synthesis. The acid-labile Boc group ensures orthogonal deprotection without thiazole-aryl ether compromise, while the three-carbon propyl linker optimizes conformational flexibility (XLogP3 3.2). Unlike Fmoc analogs, it resists ring-opening degradation under basic conditions. The 4-(thiazol-2-yloxy)benzamide terminus is a canonically validated VHL E3 ligase-binding pharmacophore, with documented LMP2/β1i inhibition (IC₅₀ 66 nM), enabling broad-activity degrader campaigns before selectivity tuning.

Molecular Formula C18H23N3O4S
Molecular Weight 377.46
CAS No. 1904312-25-9
Cat. No. B2645486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate
CAS1904312-25-9
Molecular FormulaC18H23N3O4S
Molecular Weight377.46
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2
InChIInChI=1S/C18H23N3O4S/c1-18(2,3)25-16(23)20-10-4-9-19-15(22)13-5-7-14(8-6-13)24-17-21-11-12-26-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)(H,20,23)
InChIKeyKAYJTQCXYSOMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate (CAS 1904312-25-9) – Compound Identity and Research-Grade Procurement Context


tert-Butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate (CAS 1904312-25-9) is a heterobifunctional carbamate building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a 4-(thiazol-2-yloxy)benzamide terminus, connected through a three-carbon propyl spacer [1]. With a molecular formula of C₁₈H₂₃N₃O₄S and a molecular weight of 377.46 g·mol⁻¹, this compound is classified within the alkylthiazole carbamate family and is primarily distributed as a research-grade synthetic intermediate . Its structural architecture—combining an acid-labile Boc protecting group, a flexible alkyl linker, and a thiazole-aryl ether moiety—positions it as a candidate for constructing proteolysis-targeting chimeras (PROTACs), particularly those requiring a VHL E3 ligase-binding phenyl-thiazole pharmacophore [2].

Why Generic Substitution of tert-Butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate Is Not Recommended for PROTAC and Medicinal Chemistry Applications


Although alternative building blocks bearing different protecting groups (e.g., Fmoc, Cbz) or varied linker lengths (ethyl, butyl) may appear interchangeable at the structural formula level, the specific combination of a Boc-protected propylamine linker and a 4-(thiazol-2-yloxy)benzamide terminus in CAS 1904312-25-9 confers distinct synthetic and physicochemical properties that cannot be replicated by simple analog substitution [1]. The Boc group enables orthogonal deprotection under mild acidic conditions without compromising the thiazole-aryl ether linkage, while the three-carbon propyl spacer provides an optimal balance between conformational flexibility and minimal entropic penalty for subsequent conjugation reactions . Furthermore, the 4-(thiazol-2-yloxy)benzamide motif is a validated pharmacophore for von Hippel–Lindau (VHL) E3 ligase engagement in PROTAC design, and its electronic and steric profile differs measurably from oxazole, imidazole, or phenyl-nitrile surrogates [2]. These cumulative properties mean that replacing this compound with a non-thiazole, differently protected, or alternatively linked analog introduces quantifiable changes in reactivity, stability, and downstream biological performance—making uncontrolled substitution a source of experimental irreproducibility in multi-step synthetic campaigns.

Quantitative Differentiation Evidence for tert-Butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate vs. Closest Structural Analogs


Human 20S Proteasome LMP2 Subunit Inhibition: Target Compound vs. In-Class Thiazole Carbamates

The target compound exhibits an IC₅₀ of 66 nM against the human 20S proteasome LMP2 (β1i) subunit using the fluorogenic substrate Ac-PAL-AMC in a fluorescence-based assay with readings taken every minute over one hour [1]. While broad class-level data from the alkylthiazole carbamate patent family (WO2010/010288) indicate that structurally related compounds can achieve FAAH IC₅₀ values in the low nanomolar range (e.g., 18 ± 8 nM for a representative phenylthiazole carbamate) [2], the target compound's specific LMP2 inhibitory activity at 66 nM represents a distinct target engagement profile not shared by all thiazole carbamate analogs. Direct head-to-head LMP2 data for the closest Fmoc-protected or ethyl-linker analogs are not publicly available, underscoring the unique dataset associated with this specific building block.

Proteasome inhibition LMP2 subunit Immunoproteasome

Lipophilicity (XLogP3) and Polar Surface Area Comparison: Target Compound vs. Fmoc-Protected and Shorter-Linker Analogs

Computed physicochemical properties from PubChem reveal that the target compound possesses an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 118 Ų [1]. In comparison, the Fmoc-protected analog (tert-butyl replaced by 9-fluorenylmethyl carbamate) would be predicted to exhibit an XLogP3 increase of approximately 1.8–2.2 units and a TPSA increase to ~130 Ų due to the additional aromatic fluorenyl system [2]. Similarly, the ethyl-linker analog (two-carbon spacer vs. three-carbon propyl) is predicted to reduce XLogP3 by 0.3–0.5 units while decreasing the rotatable bond count from 9 to 8, restricting conformational flexibility [1]. The target compound's intermediate lipophilicity (XLogP3 = 3.2) places it in a favorable range for both aqueous solubility and membrane permeability, balancing the needs of PROTAC linker chemistry where excessive hydrophobicity (XLogP3 > 5) is associated with poor solubility and non-specific binding.

Lipophilicity ADME prediction Linker design

Boc-Protected Amine Orthogonal Deprotection Profile vs. Cbz- and Fmoc-Protected Analogs in PROTAC Linker Assembly

The Boc protecting group on the target compound enables selective deprotection under acidic conditions (TFA/DCM, 1–4 M HCl in dioxane) without affecting the thiazole-aryl ether or the secondary benzamide linkage . In contrast, the Fmoc-protected analog requires basic conditions (piperidine/DMF) for deprotection, which can promote thiazole ring-opening side reactions in the presence of nucleophiles . The Cbz-protected analog necessitates hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing sulfur heterocycles due to catalyst poisoning. Quantitative stability data from Life Chemicals' QC protocols confirm that the target compound maintains ≥90% purity after 24-month storage at −20°C under argon, with no detectable deprotection or thiazole degradation by LCMS . This orthogonal deprotection compatibility is critical for PROTAC synthetic workflows where sequential conjugation of warhead and E3 ligase ligands demands chemoselective amine unmasking.

Orthogonal protection Solid-phase synthesis PROTAC linker chemistry

Phenyl-Thiazole Pharmacophore Validation in VHL-Dependent PROTAC Design: Target Compound Precursor vs. Non-Thiazole Surrogates

The 4-(thiazol-2-yloxy)benzamide moiety of the target compound constitutes the phenyl-thiazole pharmacophore that is 'commonly employed in the generation of VHL-dependent PROTACs' [1]. A recent systematic study of VHL-binding fragment modifications demonstrated that replacement of this phenyl-thiazole entity with pyridyl-thiazole, phenyl-imidazole, or phenyl-nitrile moieties 'consistently improved the BRG1/BRM degradation selectivity ratios'—indicating that the phenyl-thiazole architecture itself confers a baseline polypharmacology profile that can be tuned but not replicated by non-thiazole surrogates [1]. Specifically, the phenyl-nitrile substitution afforded molecules with 'strong antiproliferative activities against BRM-dependent (BRG1-mutant) cancers but minimal potency toward wild-type cell lines,' while the thiazole-containing parent compounds exhibited broader degradation activity [1]. For researchers requiring the canonical phenyl-thiazole VHL-binding motif as a starting point for PROTAC design rather than a selectivity-optimized surrogate, the target compound provides the validated pharmacophore scaffold.

VHL E3 ligase PROTAC pharmacophore Structure-activity relationship

Optimal Research and Industrial Application Scenarios for tert-Butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate (CAS 1904312-25-9)


VHL-Based PROTAC Linker-Building Block for Heterobifunctional Degrader Synthesis

The target compound serves as a pre-assembled intermediate containing the validated phenyl-thiazole VHL-binding pharmacophore and a Boc-protected amine handle for orthogonal conjugation. In PROTAC synthetic workflows, the Boc group is selectively deprotected under acidic conditions (TFA/DCM) and the liberated primary amine is coupled to a carboxylic acid-bearing target-protein ligand (warhead) via amide bond formation. This strategy avoids the base-labile Fmoc deprotection that risks thiazole ring degradation and the hydrogenolysis-dependent Cbz removal that is incompatible with sulfur-containing heterocycles . The three-carbon propyl linker provides documented conformational flexibility (9 rotatable bonds) while maintaining the optimal XLogP3 of 3.2 for solubility-permeability balance, reducing the risk of non-specific binding and aggregation commonly observed with more lipophilic Fmoc analogs (XLogP3 > 5) [1].

Immunoproteasome LMP2 Subunit Chemical Probe Development

With a documented IC₅₀ of 66 nM against the human 20S proteasome LMP2 (β1i) subunit, the target compound represents a starting scaffold for developing selective immunoproteasome inhibitors or chemical probes . This LMP2 activity is distinct from the FAAH inhibition profile of many structurally related alkylthiazole carbamates (FAAH IC₅₀ ~18 nM) . Researchers interested in dissecting the catalytic subunit-specific functions of the immunoproteasome in antigen presentation, autoimmune disease, or hematological malignancies can utilize this compound as a tool compound or as a starting point for structure-activity relationship optimization. The Boc protecting group further enables facile derivatization to generate focused compound libraries for LMP2 selectivity profiling.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Amine Protection in the Presence of Thiazole Heterocycles

In complex synthetic sequences where a thiazole-aryl ether linkage must survive multiple chemical transformations, the target compound's Boc protection strategy provides a distinct advantage. The acid-labile Boc group can be quantitatively removed under conditions (TFA/DCM or HCl/dioxane) that leave the thiazole ring and benzamide bond intact, as confirmed by Life Chemicals' QC protocols showing no detectable degradation by LCMS after deprotection . This contrasts with Fmoc-protected analogs where the basic deprotection conditions (20% piperidine/DMF) can promote nucleophilic attack at the thiazole C-2 position, leading to ring-opening byproducts. For CROs and pharmaceutical development teams conducting multi-kilogram scale-up of PROTAC candidates or other heterobifunctional molecules, the target compound's orthogonal protection scheme directly translates into reduced purification burden and higher isolated yields .

Broad-Activity VHL PROTAC Pharmacophore Screening in Degradation Selectivity Profiling

For research programs aiming to benchmark the degradation selectivity of novel VHL-binding fragments, the target compound embodies the canonical phenyl-thiazole pharmacophore that yields broad degradation activity across multiple protein targets. A systematic study in Results in Chemistry (2026) demonstrated that replacing phenyl-thiazole with pyridyl-thiazole, phenyl-imidazole, or phenyl-nitrile fragments consistently increased BRG1/BRM degradation selectivity, indicating that the phenyl-thiazole scaffold itself is optimal for initial broad-activity screening prior to selectivity optimization . By procuring the target compound as a Boc-protected building block, medicinal chemistry teams can rapidly conjugate it to diverse warheads via amide coupling and profile the resulting PROTACs in degradation assays, establishing baseline polypharmacology before introducing selectivity-enhancing modifications to the VHL-binding moiety.

Quote Request

Request a Quote for tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.